4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
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Overview
Description
4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid is an oxadiazole and a ring assembly.
Scientific Research Applications
Plant Growth Regulation
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid has been investigated for its potential as a synthetic plant growth regulator. The compound is part of a group of o-carboxyphenyl derivatives of heterocyclic compounds tested for this purpose (Harris & Huppatz, 1978).
Methodological Development in Synthesis
An effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, a related compound, has been developed. This method involves thermal heterocyclization and base-promoted cycle opening, providing a new avenue for synthesizing related compounds (Tkachuk et al., 2020).
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole, including 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives)benzenamine, demonstrate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity (Kapadiya et al., 2020).
Photolysis Research
The compound is also of interest in photolysis studies. Research involving the photolysis of similar 1,3,4-oxadiazoles in alcohols has provided insights into chemical reactions under light exposure (Tsuge et al., 1977).
Structural Analysis and Crystallography
Structural analysis of related 1,2,4-oxadiazole derivatives has been conducted to understand their molecular conformation and interactions. This includes the study of compounds like Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate (Fun et al., 2011).
Properties
Molecular Formula |
C15H9ClN2O3 |
---|---|
Molecular Weight |
300.69 g/mol |
IUPAC Name |
4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-4-2-1-3-11(12)14-17-13(18-21-14)9-5-7-10(8-6-9)15(19)20/h1-8H,(H,19,20) |
InChI Key |
DBPJEBCHIMBDSU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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